Cicletanine, (S)-

Description

Historical Trajectory and Initial Research Context of Furo[3,4-c]pyridine (B3350340) Derivatives

Cicletanine (B1663374) is a synthetic compound classified as a furopyridine derivative, specifically a furo[3,4-c]pyridine derivative. The broader class of furopyridines has garnered significant attention in medicinal chemistry and materials science due to their diverse properties, including anticancer, antiviral, and anti-inflammatory activities acs.org. The pyridine (B92270) ring, a core structure in many natural products and drug molecules, is a privileged heterocycle in drug discovery, appearing in over 100 marketed drugs nih.govacs.org. Fused pyridines, such as furo[3,4-c]pyridines, are particularly noted for their wide range of biofunctionalities acs.org.

Cicletanine itself was developed by Ipsen as a diuretic for the treatment of hypertension and was marketed in France under the name Tenstaten ncats.ioncats.io. Its initial research context centered on its potential as a novel antihypertensive agent with vasorelaxant, natriuretic, and diuretic properties, observed in both preclinical and clinical studies nih.gov. The compound is a low-ceiling diuretic drug, typically used in the treatment of hypertension wikipedia.org.

Classification within Pharmacological Research Categories (Preclinical Perspective)

From a preclinical perspective, cicletanine is categorized primarily as an antihypertensive agent with multiple pharmacological actions. It exhibits vasorelaxant, natriuretic, and diuretic properties nih.gov. The precise mechanisms by which cicletanine exerts its biological effects have been a subject of ongoing research, as they appear to differ from other classes of antihypertensive drugs ncats.ionih.gov.

Key preclinical findings regarding its mechanism of action include:

Salidiuretic Activity: The salidiuretic effect of cicletanine is attributed to its sulfoconjugated metabolite, which inhibits the apical Na+-dependent Cl-/HCO3- anion exchanger in the distal convoluted tubule ncats.ionih.gov. Preclinical studies in rats showed that (+)-cicletanine sulfate (B86663) was more potent in inhibiting this exchanger than (-)-cicletanine sulfate, suggesting it as the active natriuretic metabolite of racemic cicletanine .

Vasodilating Effect: The vasodilating mechanism of cicletanine is complex and may involve several pathways. These include the stimulation of vascular prostaglandin (B15479496) synthesis, inhibition of low Km cyclic GMP phosphodiesterases, and direct or indirect blockade of Ca2+ channels, possibly through a K+-channel opening effect ncats.ionih.gov. Cicletanine has also been shown to interact with alpha-adrenergic, vascular histamine (B1213489), and muscarinic receptors ncats.ionih.gov.

Nitric Oxide and Endothelial Function: Preclinical studies indicate that cicletanine can increase nitric oxide (NO) production and decrease the generation of peroxynitrite or superoxide (B77818), suggesting a role as a coupler of endothelial nitric oxide synthase (eNOS) researchgate.net. This enhancement of vascular nitric oxide availability and vasorelaxation may contribute to its beneficial effects in conditions associated with endothelial dysfunction, such as hypertension and pulmonary arterial hypertension (PAH) researchgate.netgilead.com.

Protein Kinase C (PKC) Inhibition: Cicletanine has been demonstrated to directly inhibit protein kinase C (PKC) activity. This inhibition allows it to antagonize the vasoconstrictor and Na+/K+-ATPase inhibitory effects of marinobufagenin (B191785), an endogenous cardiotonic steroid, particularly relevant in salt-sensitive hypertension researchgate.net.

These diverse preclinical actions suggest that cicletanine's protective effects against cardiovascular and renal injuries induced by hypertension extend beyond simple blood pressure lowering nih.gov.

Structural Characteristics and Stereochemical Considerations of (S)-Cicletanine

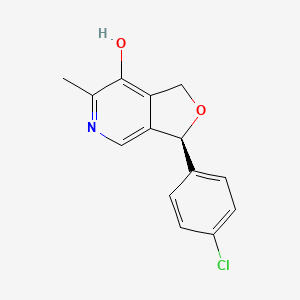

Cicletanine has the molecular formula C14H12ClNO2 and a molecular weight of 261.71 g/mol wikipedia.orgebi.ac.ukrsc.orgnih.gov. It is described as a small molecule and an organochlorine compound ebi.ac.uknih.gov. The IUPAC name for cicletanine is 3-(4-chlorophenyl)-6-methyl-1,3-dihydrofuro[3,4-c]pyridin-7-ol .

The chemical structure of cicletanine contains a furo[3,4-c]pyridine core, which is a fused heterocyclic system nih.gov. A crucial aspect of cicletanine is its stereochemistry. The compound possesses a chiral center, meaning it exists as enantiomers, specifically a racemic mixture of (+/-) cicletanine ncats.ioncats.ionih.gov. The designation "(S)-" refers to a specific enantiomer of cicletanine.

The importance of stereochemistry in drug molecules is well-established, as different stereoisomers can exhibit distinct biological activities, pharmacological profiles, and toxicological behaviors within the chiral environment of biological systems core.ac.uk. In the case of cicletanine, studies have shown that the individual enantiomers can have different potencies. For instance, in rat erythrocytes, (+)-cicletanine sulfate was found to be significantly more potent than (-)-cicletanine sulfate in inhibiting the Na+-dependent Cl-/HCO3- anion exchanger, indicating that the (+)-enantiomer is the more active natriuretic metabolite . Conversely, (-)-cicletanine has been shown to antagonize angiotensin II more effectively in isolated rat kidneys than in mesenteric vascular beds, suggesting specific vascular actions for this enantiomer oup.com. The ability to selectively obtain specific isomers, such as the (S)-enantiomer, is therefore of interest in pharmaceutical research to optimize therapeutic effects google.com.

Table 1: Chemical Properties of Cicletanine

| Property | Value | Source |

| Molecular Formula | C14H12ClNO2 | wikipedia.orgebi.ac.ukrsc.orgnih.gov |

| Molecular Weight | 261.71 g/mol | wikipedia.orgebi.ac.ukrsc.orgnih.gov |

| IUPAC Name | 3-(4-chlorophenyl)-6-methyl-1,3-dihydrofuro[3,4-c]pyridin-7-ol | |

| Molecule Type | Small molecule, Organochlorine compound | ebi.ac.uknih.gov |

| Stereochemistry | Racemic (exists as enantiomers) | ncats.ioncats.io |

Structure

2D Structure

3D Structure

Properties

CAS No. |

109784-90-9 |

|---|---|

Molecular Formula |

C14H12ClNO2 |

Molecular Weight |

261.70 g/mol |

IUPAC Name |

(3S)-3-(4-chlorophenyl)-6-methyl-1,3-dihydrofuro[3,4-c]pyridin-7-ol |

InChI |

InChI=1S/C14H12ClNO2/c1-8-13(17)12-7-18-14(11(12)6-16-8)9-2-4-10(15)5-3-9/h2-6,14,17H,7H2,1H3/t14-/m0/s1 |

InChI Key |

CVKNDPRBJVBDSS-AWEZNQCLSA-N |

Isomeric SMILES |

CC1=NC=C2[C@@H](OCC2=C1O)C3=CC=C(C=C3)Cl |

Canonical SMILES |

CC1=NC=C2C(OCC2=C1O)C3=CC=C(C=C3)Cl |

Origin of Product |

United States |

Enantioselective Research and Differential Pharmacological Activities

Chirality and Enantiomeric Forms of Cicletanine (B1663374)

Cicletanine exists as a racemic mixture, comprising equal parts of the levorotatory (-) and dextrorotatory (+) enantiomers. google.com These enantiomers are non-superimposable mirror images of each other, a property known as chirality. wikipedia.org This structural difference is the basis for their differential interactions with biological systems, leading to varied pharmacological effects. google.comreddit.com The distinct spatial arrangement of substituents around the chiral center influences how each enantiomer binds to receptors and enzymes, resulting in stereoselective activity. wikipedia.org

Comparative Analysis of (S)-Cicletanine and Other Enantiomers in Preclinical Models

Preclinical studies have been instrumental in elucidating the specific contributions of each cicletanine enantiomer to its antihypertensive effects. These investigations have consistently shown that the (S)-enantiomer, also referred to as (-)-cicletanine, is primarily responsible for the vasorelaxant and certain cardioprotective actions, while the (+)-enantiomer is more closely associated with the natriuretic and diuretic effects. google.comgoogle.com

The vasorelaxant properties of cicletanine are predominantly attributed to the (S)-enantiomer. google.com Studies on isolated human pulmonary arteries have demonstrated that (-)-cicletanine has a greater vasorelaxant activity compared to the (+)-enantiomer. oup.comnih.gov Specifically, (-)-cicletanine was more effective at antagonizing the vasoconstrictor action of endothelin-1 (B181129) (Et-1). oup.comnih.govoup.com Furthermore, the (-)-enantiomer showed a stronger potentiation of the vasorelaxant effects of guanylate cyclase activators like sodium nitroprusside (SNP) and atrial natriuretic peptide (ANP). oup.comnih.gov This suggests that the (S)-form of cicletanine plays a more significant role in the direct relaxation of vascular smooth muscle. google.comoup.comnih.gov Research indicates that cicletanine's vasorelaxant mechanism involves the inhibition of low Km cGMP phosphodiesterases and protein kinase C (PKC). google.comgoogle.comresearchgate.net

In contrast to its vasorelaxant effects, the natriuretic and diuretic actions of cicletanine are primarily mediated by the (+)-enantiomer. google.comcapes.gov.br Research in rats has shown that the urinary sulfo-conjugate metabolite of cicletanine, cicletanine sulfate (B86663), is responsible for its salidiuretic (sodium and chloride excretion) effects. nih.gov Further investigation into the enantiomers of this metabolite revealed that (+)-cicletanine sulfate is three to four times more potent in increasing sodium excretion than (-)-cicletanine sulfate. nih.gov The (+)-enantiomer was also found to be more extensively sulfo-conjugated. nih.govresearchgate.net The proposed mechanism for this natriuretic activity is the inhibition of the Na+-dependent Cl-/HCO3- anion exchanger in the distal convoluted tubule, with (+)-cicletanine sulfate being a more potent inhibitor than its (-) counterpart. google.comnih.govresearchgate.net

| Enantiomer | Primary Activity | Mechanism of Action |

| (S)-(-)-Cicletanine | Vasorelaxant, Cardioprotective | Inhibition of cGMP phosphodiesterase, Inhibition of Protein Kinase C, Reduction of vascular reactivity to pressor agents. google.comgoogle.comresearchgate.netnih.gov |

| (R)-(+)-Cicletanine | Natriuretic, Diuretic | Inhibition of Na+-dependent Cl-/HCO3- anion exchanger by its sulfate metabolite. google.comnih.govresearchgate.net |

Both enantiomers of cicletanine have been shown to possess cardioprotective effects, although the (-)-enantiomer appears to be more potent. google.comgoogle.com In a study on isolated working rat hearts subjected to ischemia and reperfusion, both D-cicletanine[+] (BN50417) and L-cicletanine[-] (BN50418) demonstrated cardioprotective effects. However, BN50418, the (-)-enantiomer, was found to be the more potent of the two. nih.gov It more effectively improved ischemic aortic flow, decreased left ventricular end-diastolic pressure, and attenuated the release of lactate (B86563) dehydrogenase during ischemia. nih.gov Both enantiomers also reduced reperfusion-induced ventricular fibrillation. nih.gov The cardioprotective mechanism for both appears to involve a glibenclamide-sensitive pathway, suggesting a role for ATP-sensitive potassium channels. nih.gov

A key aspect of the antihypertensive action of (-)-cicletanine is its ability to reduce vascular reactivity to endogenous pressor substances. google.comgoogle.com

Angiotensin II: Studies in pithed rats have shown that (-)-cicletanine, but not (+)-cicletanine, significantly reduces the vascular reactivity to angiotensin II (AII). nih.gov This effect was observed to be noncompetitive. nih.gov In isolated perfused rat kidneys, (-)-cicletanine acted as a noncompetitive antagonist of AII-receptor stimulation. oup.com This selective blockade of AII-induced contractions in the kidney may contribute to the renal protective properties of cicletanine. oup.comnih.gov

Vasopressin: The levorotatory enantiomer of cicletanine also reduces the pressor responses to arginine-vasopressin (AVP), although to a lesser extent than its effect on AII. oup.comnih.gov In isolated rat kidneys, (-)-cicletanine was found to be more potent in blocking the pressor responses to AII than those to AVP. oup.comnih.gov

Endothelin-1: As mentioned earlier, (-)-cicletanine more potently reduces endothelin-1 (Et-1) dependent vasoconstriction than (+)-cicletanine. google.comgoogle.com Studies on isolated human pulmonary arteries confirmed that the (-)-enantiomer displayed a greater capacity to antagonize the vasoconstrictor action of Et-1. oup.comnih.gov Racemic cicletanine has also been shown to partially reduce the hypertensive and renal vasoconstrictor effects of ET-1 in rats. nih.gov

| Pressor Substance | Effect of (-)-Cicletanine | Reference |

| Angiotensin II | Reduces vascular reactivity; noncompetitive antagonism. | nih.govoup.comnih.gov |

| Vasopressin | Reduces pressor responses, but to a lesser extent than with Angiotensin II. | oup.comnih.gov |

| Endothelin-1 | More potently reduces vasoconstriction compared to the (+)-enantiomer. | google.comgoogle.comoup.comnih.gov |

Enantioselective Synthetic Routes for (S)-Cicletanine Research

The distinct pharmacological profiles of the cicletanine enantiomers necessitate methods for their separation and individual synthesis to facilitate further research. Enantioselective synthesis, or asymmetric synthesis, is the process of preferentially producing one enantiomer of a chiral molecule. wikipedia.org Various strategies can be employed to achieve this, including the use of chiral catalysts, chiral auxiliaries, and biocatalysis. wikipedia.org While specific, detailed industrial synthetic routes for (S)-cicletanine are often proprietary, the principles of asymmetric synthesis are well-established. For instance, methods like catalytic enantioselective transfer hydrogenation of a cyclic enone followed by a nih.govnih.gov-sigmatropic rearrangement of an allylic cyanate (B1221674) have been successfully used for the asymmetric synthesis of other chiral compounds like (S)-ketamine. nih.gov Similarly, asymmetric iminium ion cyclization reactions using chiral catalysts can produce enantiopure products. rsc.org The separation of cicletanine enantiomers has been achieved using techniques like high-performance capillary electrophoresis. nih.gov The development of such enantioselective synthetic and separation methods is crucial for the continued investigation of the specific pharmacological properties of (S)-cicletanine.

Advanced Analytical Methodologies for Enantiomeric Resolution and Purity Assessment

The separation of enantiomers, a process known as chiral resolution, is a critical task in pharmaceutical analysis to ensure the purity and stereochemical integrity of a drug substance. humanjournals.com Since enantiomers possess identical physical and chemical properties in an achiral environment, specialized analytical techniques are required for their separation and quantification. humanjournals.com For cicletanine, high-performance liquid chromatography (HPLC) and capillary electrophoresis (CE) are two powerful methodologies employed for this purpose. humanjournals.combio-rad.com

High-Performance Liquid Chromatography (HPLC)

Direct chiral separation by HPLC is the most common approach, utilizing a chiral stationary phase (CSP). humanjournals.com These phases create a chiral environment where the enantiomers form transient diastereomeric complexes with differing stabilities, allowing for their differential elution and separation. humanjournals.com For the resolution of cicletanine enantiomers, polysaccharide-based CSPs have been successfully used.

Research has documented the use of specific columns for this separation. For example, a Chiralcel-OD-RH column has been used in a reversed-phase mode with a mobile phase consisting of acetonitrile (B52724) and water to resolve the enantiomers of cicletanine. humanjournals.com Another documented method employs a Chiralcel OJ-H column with a normal-phase mobile phase of hexane, isopropanol, and trifluoroacetic acid. core.ac.uk

Capillary Electrophoresis (CE)

Capillary electrophoresis offers a high-efficiency alternative for chiral separations, requiring minimal sample and reagent volumes. bio-rad.com Enantiomeric resolution in CE is typically achieved by adding a chiral selector to the background electrolyte (BGE). bio-rad.com

Micellar Electrokinetic Chromatography (MEKC), a mode of CE, has been effectively applied to separate the R(-) and S(+) enantiomers of cicletanine. bio-rad.comresearchgate.net One approach involves using γ-cyclodextrin (γ-CD) as the chiral selector in the BGE. bio-rad.com Another established MEKC method utilizes a run buffer containing sodium borate (B1201080) and the surfactant sodium dodecyl sulfate (SDS), which forms micelles that act as a pseudo-stationary phase. researchgate.net The differential partitioning of the enantiomers into the chiral environment created by the micelles and selector leads to their separation. researchgate.net

Table 2: Analytical Methods for Enantiomeric Resolution of Cicletanine

This table summarizes the conditions for the separation of cicletanine enantiomers using HPLC and CE.

| Technique | Column/Selector | Mobile Phase / Run Buffer | Reference |

|---|---|---|---|

| HPLC (Reversed Phase) | Chiralcel-OD-RH | Acetonitrile:Water (40:60 v/v) | humanjournals.com |

| HPLC (Normal Phase) | Chiralcel OJ-H | Hexane:Isopropanol:Trifluoroacetic Acid (85:15:0.1 v/v/v) | core.ac.uk |

| CE (MEKC) | γ-Cyclodextrin | Not specified | bio-rad.com |

| CE (MEKC) | Sodium Dodecyl Sulfate (SDS) | 100 mM Sodium Borate, 50 mM SDS, pH 8.5 | researchgate.net |

Molecular and Cellular Mechanisms of Action of S Cicletanine

Modulation of Ion Transporters and Channels

The interaction of Cicletanine (B1663374) with ion transporters and channels is central to its physiological effects, particularly its influence on vascular smooth muscle and renal function.

The salidiuretic activity associated with Cicletanine is primarily mediated by its sulfoconjugated metabolite, cicletanine sulfate (B86663). This metabolite has been shown to inhibit the apical Na+-dependent Cl-/HCO3- anion exchanger located in the distal convoluted tubule of the kidney. wikipedia.orgwikipedia.orgguidetopharmacology.orgnih.gov

Comparative studies have demonstrated that cicletanine sulfate is a more potent inhibitor of this exchanger than the parent compound. The inhibitory potencies (IC50 values) for these compounds and other known diuretics are summarized below:

| Compound | Target | IC50 (mol/l) | Citation |

| Cicletanine sulfate | Na+-dependent Cl-/HCO3- anion exchanger | 9 ± 3 x 10^-5 | guidetopharmacology.org |

| Cicletanine | Na+-dependent Cl-/HCO3- anion exchanger | 10^-3 | guidetopharmacology.org |

| Xipamide | Na+-dependent Cl-/HCO3- anion exchanger | 2 x 10^-5 | guidetopharmacology.org |

| Furosemide | Na+-dependent Cl-/HCO3- anion exchanger | 2 x 10^-4 | guidetopharmacology.org |

Cicletanine sulfate also exhibits a modest inhibitory effect on the Na+,K+,Cl- cotransport system (IC50 = 1 ± 0.3 x 10^-3 mol/l) but shows minimal activity against the K+,Cl- cotransport system. guidetopharmacology.org Furthermore, it does not significantly alter the activity of chloride-independent membrane carriers, such as the Na+:H+ exchanger, Ca2+ pump, Na+:Li+ countertransport system, or the Na+,K+ pump. guidetopharmacology.org

Cicletanine influences the activity and phosphorylation state of the Na/K-ATPase, an enzyme critical for maintaining cellular ion gradients. This modulation is closely linked to its interaction with protein kinase C (PKC). wikipedia.orgfishersci.cacenmed.comfrontiersin.orgmims.com

Research in Dahl-S rats, a model for salt-sensitive hypertension, has shown that Cicletanine treatment leads to a reduction in blood pressure and left ventricular weight. fishersci.camims.com Mechanistically, Cicletanine decreases the sensitivity of Na/K-ATPase to marinobufagenin (B191785), an endogenous cardiotonic steroid that inhibits this pump. fishersci.cafrontiersin.orgmims.comciteab.com This effect is achieved through the reduction of phorbol (B1677699) diacetate-induced Na/K-ATPase phosphorylation. fishersci.camims.com PKC is known to phosphorylate the α1 subunit of Na/K-ATPase, thereby increasing its sensitivity to marinobufagenin. fishersci.cafrontiersin.org By inhibiting PKC, Cicletanine effectively reverses the marinobufagenin-induced Na/K-ATPase inhibition and associated vasoconstriction. fishersci.cacenmed.comfrontiersin.orgmims.com This modulatory action of Cicletanine on Na/K-ATPase is specific to the α1 isoform. frontiersin.org

Cicletanine has been demonstrated to regulate calcium channels and influence intracellular calcium dynamics, contributing to its vasorelaxant properties. The compound can directly or indirectly block Ca2+ channels. wikipedia.orgwikipedia.org Specifically, it has been reported to inhibit voltage-dependent calcium channels in vascular smooth muscle cells with an IC50 of 250 μM. wikipedia.org

The vasodilating effect of Cicletanine may also involve the opening of K+-channels. wikipedia.org While the precise mechanism by which Cicletanine induces K+-channel opening is not fully elucidated, it is suggested to occur either directly or indirectly, potentially through its effects on calcium channels. wikipedia.org Furthermore, cyclic guanosine (B1672433) monophosphate (cGMP), whose levels are increased by Cicletanine, is known to modulate various potassium channels, suggesting an indirect pathway for K+-channel activation. sigmaaldrich.com One study specifically noted a potential role for ATP-sensitive K+-channel modulation, although further research is needed to clarify this mechanism. frontiersin.org

Cyclic Nucleotide Signaling Pathway Interactions

Cicletanine significantly interacts with cyclic nucleotide signaling pathways, particularly through its effects on phosphodiesterases.

A key mechanism contributing to Cicletanine's vasorelaxant activity is its ability to inhibit low Km cyclic GMP (cGMP) phosphodiesterases (PDEs). wikipedia.orgwikipedia.orgnih.govsigmaaldrich.comwikidata.orgsigmaaldrich.comamericanelements.comfishersci.camims.com This inhibition leads to an accumulation of cGMP within vascular smooth muscle cells, promoting relaxation. wikipedia.orgwikipedia.orgsigmaaldrich.comsigmaaldrich.com

Studies have characterized Cicletanine as a mixed (competitive and noncompetitive) inhibitor of both calmodulin-regulated and cGMP-specific PDEs found in monkey aortic smooth muscle, with Ki values ranging from 450 to 700 μM. sigmaaldrich.com This inhibitory action is not stereoselective, meaning both enantiomers contribute to this effect. sigmaaldrich.com Consequently, Cicletanine potentiates the vasorelaxant effects of guanylate cyclase activators, such as sodium nitroprusside and atrial natriuretic peptide, in isolated rat aortas. sigmaaldrich.com This potentiation is independent of contractile agonists and is not sensitive to indomethacin. sigmaaldrich.com In normal rabbits, Cicletanine has been shown to significantly increase vascular cGMP concentration in the renal artery and attenuate the decrease in cGMP levels in various vascular tissues of atherosclerotic rabbits. sigmaaldrich.com This positions Cicletanine as a cGMP-PDE specific inhibitor, contributing to its antihypertensive and vasorelaxant effects. fishersci.ca

Endothelial Function and Nitric Oxide Metabolism

Regulation of Prostanoid Synthesis and Release

Prostacyclin (PGI2) Synthesis Modulation

Cicletanine is known to increase endogenous prostacyclin (PGI2) levels lipidmaps.orgwikipedia.orgwikidata.org and stimulate vascular prostaglandin (B15479496) synthesis frontiersin.orgnih.gov. Studies in cultured vascular smooth muscle cells derived from rat mesenteric arteries showed that cicletanine, at concentrations ranging from 10^-5 to 10^-4 M, dose-dependently increased prostacyclin synthesis, as measured by 6-keto-PGF1α (a stable metabolite of PGI2) wikipedia.org.

In clinical investigations involving patients with essential hypertension, cicletanine administration led to an increase in PGI2 synthesis wikipedia.orgfishersci.ca. Plasma levels of 6-keto-PGF1α were observed to be slightly but significantly elevated at 3 hours post-administration on both day 1 and day 7 of treatment. Specifically, mean plasma levels increased from 3.21 ± 1.25 pg/mL (before administration) to 3.88 ± 1.44 pg/mL on day 1 and 4.07 ± 0.76 pg/mL on day 7 wikipedia.orgfishersci.ca. Furthermore, urinary excretion of 6-keto-PGF1α increased by 78% on the first day of drug administration and remained elevated over a 7-day period wikipedia.org.

Research in Dahl salt-sensitive rats indicated that high-dose cicletanine significantly increased prostacyclin generation in the aortic wall by 28% uni.lu. However, it is noteworthy that one study reported a decrease in prostacyclin generation in human umbilical vein endothelial cells by cicletanine (10^-6-10^-4 M) via an increase in cyclic GMP, presenting a contrasting finding to the general trend of increased PGI2 synthesis.

Table 1: Effect of Cicletanine on Prostacyclin (PGI2) Levels

| Parameter (Measurement) | Control/Before Administration | Cicletanine Treatment | Change/Effect | Reference |

| Plasma 6-keto-PGF1α (pg/mL) - Day 1 (3h) | 3.21 ± 1.25 | 3.88 ± 1.44 | ↑ Significant | wikipedia.orgfishersci.ca |

| Plasma 6-keto-PGF1α (pg/mL) - Day 7 (3h) | 3.21 ± 1.25 | 4.07 ± 0.76 | ↑ Significant | wikipedia.orgfishersci.ca |

| Urinary 6-keto-PGF1α Excretion (Day 1) | Baseline | ↑ 78% | Increase | wikipedia.org |

| Aortic Wall PGI2 Generation (Dahl S rats) | Baseline | ↑ 28% | Significant Increase | uni.lu |

Prostaglandin E2 (PGE2) Generation Studies

Cicletanine has been shown to increase the synthesis of prostaglandin E2 (PGE2) wikipedia.orgfishersci.ca. In patients with essential hypertension, plasma PGE2 levels were higher both before and 3 hours after administration on day 7 when compared to the control period wikipedia.orgfishersci.ca. The urinary excretion of PGE2 was observed to parallel the excretion of 6-keto-PGF1α, showing an increase following cicletanine administration wikipedia.org.

In studies conducted on Dahl S rats, high-dose cicletanine significantly increased the release of PGE2 from the kidneys, with measurements showing 0.943 ± 0.151 ng/mg tissue weight/30 min compared to 0.711 ± 0.036 ng/mg tissue weight/30 min in control rats. Furthermore, in spontaneously hypertensive rats (SHR-SP) treated with oral cicletanine, a highly significant increase in PGE2 was noted in renal tissues.

Table 2: Effect of Cicletanine on Prostaglandin E2 (PGE2) Levels

| Parameter (Measurement) | Control/Before Administration | Cicletanine Treatment | Change/Effect | Reference |

| Plasma PGE2 (Day 7) | Baseline | ↑ (before and 3h post-admin) | Higher | wikipedia.orgfishersci.ca |

| Urinary PGE2 Excretion | Baseline | ↑ | Increase | wikipedia.org |

| Renal PGE2 Release (Dahl S rats) | 0.711 ± 0.036 ng/mg/30 min | 0.943 ± 0.151 ng/mg/30 min | Significant Increase | |

| Renal PGE2 (SHR-SP rats) | Baseline | Highly Significant Increase | Increase |

Research on Reversal of Endothelial Dysfunction

Cicletanine's vasorelaxant effects are partly attributed to its ability to reverse endothelial dysfunction, primarily through the activation of endothelial nitric oxide synthase (eNOS) lipidmaps.org. It is suggested that cicletanine contributes to the improvement of endothelial function wikipedia.orgwikidata.org.

Protein Kinase C (PKC) Pathway Interventions

Cicletanine has been identified as an inhibitor of Protein Kinase C (PKC) lipidmaps.orgwikipedia.orgwikidata.orgwikidoc.orgnih.govlipidmaps.orgciteab.comnih.gov. This inhibitory action is significant given PKC's involvement in mechanisms related to tissue insulin (B600854) resistance, suggesting that cicletanine's PKC inhibition may contribute to improved insulin sensitivity wikipedia.orgwikidata.org. Furthermore, PKC plays a crucial role in the interactions between cardiotonic steroids and Na/K-ATPase on vascular tone, making it a potential therapeutic target in hypertension wikidoc.orglipidmaps.org.

Direct Inhibition of Protein Kinase C Activity

Cicletanine directly inhibits PKC activity wikidoc.orglipidmaps.org. In a PepTag PKC assay, cicletanine demonstrated a concentration-dependent inhibition of PKC activity derived from rat brain, with an IC50 of 45 ± 11 µmol/L wikidoc.org. This inhibitory effect on PKC was observed to be prevented in the presence of phorbol diacetate, an activator of PKC wikidoc.orglipidmaps.org.

Subtype-Specific PKC Research (e.g., PKC beta2)

Research has focused on the subtype-specific effects of cicletanine on PKC, particularly PKC beta2. Inhibition of the beta-2 isoform of PKC is considered a promising avenue for the treatment of diabetic complications wikipedia.org. In Dahl-S rats with salt-induced hypertension, vehicle-treated animals showed an increase in PKC beta2 and delta isoforms. However, in cicletanine-treated rats, the increase in PKC beta2 was not observed. This suggests that PKC-induced phosphorylation of cardiac alpha-1 Na/K-ATPase is a probable target for cicletanine treatment.

Antagonism of Endogenous Cardiotonic Steroids (e.g., Marinobufagenin) through PKC-Sensitive Mechanisms

Cicletanine antagonizes the vasoconstrictor and Na/K-ATPase inhibitory effects of marinobufagenin (MBG) through a PKC-sensitive mechanism wikidoc.orglipidmaps.org. Marinobufagenin, an endogenous ligand of alpha-1 Na/K-ATPase, is known to be elevated and contribute to hypertension in NaCl-loaded Dahl-S rats. PKC phosphorylates alpha-1 Na/K-ATPase, thereby increasing its sensitivity to MBG.

Cicletanine effectively reverses MBG-induced Na/K-ATPase inhibition and vasoconstriction wikidoc.orglipidmaps.org. In cicletanine-treated Dahl-S rats, the sensitivity of Na/K-ATPase to MBG was significantly decreased, with an IC50 of 20 µmol/L. The PKC activator, phorbol diacetate, was found to reverse the effect of cicletanine on MBG-induced Na/K-ATPase inhibition and vasoconstriction wikidoc.org. Furthermore, in vitro treatment with cicletanine of sarcolemma from vehicle-treated rats also desensitized Na/K-ATPase to MBG, indicating that this effect is not solely attributable to a reduction in blood pressure. This PKC-sensitive antagonism of cardiotonic steroids like marinobufagenin is particularly relevant to cicletanine's enhanced efficacy in salt-sensitive hypertension, where plasma levels of endogenous digitalis-like cardiotonic steroids are elevated wikidoc.org.

Table 3: Effect of Cicletanine on Marinobufagenin (MBG) Sensitivity and PKC β2 in Dahl-S Rats

| Parameter | Vehicle-Treated Dahl-S Rats | Cicletanine-Treated Dahl-S Rats | Effect of Cicletanine | Reference |

| Myocardial PKC β2 Levels | Increased | Not Increased | Reduction | |

| Na/K-ATPase Sensitivity to MBG (IC50) | Higher sensitivity | Decreased (20 µmol/L) | Desensitization | |

| Phorbol Diacetate-induced α-1 Na/K-ATPase Phosphorylation | Present | Reduced | Inhibition |

Receptor Binding and Signaling

The pharmacological effects of (S)-Cicletanine are, in part, mediated through its interactions with specific cellular receptors, influencing downstream signaling pathways.

Alpha-Adrenergic Receptor Interactions

Cicletanine has been shown to interact with alpha-adrenergic receptors nih.govncats.io. While the specific subtypes of alpha-adrenergic receptors involved and the precise nature of this interaction (e.g., agonist or antagonist activity) are not extensively detailed in current literature, this engagement contributes to its broader cardiovascular effects.

Vascular Histamine (B1213489) Receptor Engagement

(S)-Cicletanine, or its racemic form, demonstrates competitive antagonism of histamine H1 receptors in vascular smooth muscle capes.gov.brnih.govresearchgate.netuclouvain.benih.govnih.govresearchgate.netcapes.gov.br. Studies on isolated rabbit mesenteric arteries revealed that cicletanine causes a parallel rightward shift of histamine concentration-response curves, indicating competitive inhibition capes.gov.brnih.gov. The pA2 value for this antagonism in rabbit mesenteric arteries was determined to be 7.48 capes.gov.brnih.gov. In human internal mammary artery, a pA2 value of 7.7 was observed for cicletanine's H1 receptor antagonism uclouvain.becapes.gov.br.

The dissociation constant (KB) values for cicletanine antagonism in rabbit mesenteric arteries were approximately 3.7 x 10⁻⁸ M in the presence of endothelium and 3.6 x 10⁻⁸ M in its absence capes.gov.brnih.gov. In cultured vascular smooth muscle cells from guinea-pig aorta, cicletanine inhibited histamine-induced Ca²⁺ efflux in a dose-dependent manner, with an IC50 of 10⁻⁶ M researchgate.netnih.gov. Notably, the R(-) enantiomer of cicletanine was found to be a more potent histaminergic antagonist than the racemic form, whereas the S(+) enantiomer exhibited no effect in inhibiting histamine- or 2-PEA-stimulated Ca²⁺ efflux, indicating a stereoselective H1-blocking effect researchgate.netnih.gov. This antagonism of histamine H1 receptors is associated with interference with calcium entry and, at higher concentrations, the release of calcium from intracellular stores capes.gov.brnih.gov.

Table 1: Cicletanine's Interaction with Histamine H1 Receptors

| Receptor Type | Tissue/Cell Type | Mechanism of Action | pA2 Value | IC50 Value | KB Value (with endothelium) | KB Value (without endothelium) | Citation |

| Histamine H1 | Rabbit Mesenteric Arteries | Competitive Antagonist | 7.48 | - | 3.7 x 10⁻⁸ M | 3.6 x 10⁻⁸ M | capes.gov.brnih.gov |

| Histamine H1 | Human Internal Mammary Artery | Competitive Antagonist | 7.7 | - | - | - | uclouvain.becapes.gov.br |

| Histamine H1 | Guinea-pig Aorta Vascular Smooth Muscle Cells | Inhibition of Ca²⁺ efflux | - | 10⁻⁶ M | - | - | researchgate.netnih.gov |

Muscarinic Receptor Binding Studies

Cicletanine has been reported to interact with muscarinic receptors nih.govncats.io. While comprehensive details regarding the specific subtypes of muscarinic receptors (e.g., M1, M2, M3, M4, M5) and the precise nature of these interactions for (S)-Cicletanine are not extensively characterized in the provided literature, the Muscarinic acetylcholine (B1216132) receptor M2 has been identified as a target for cicletanine in some databases ebi.ac.uk.

Other Proposed Mechanisms and Biological Activities

Beyond direct receptor binding, (S)-Cicletanine exhibits other significant molecular and biological activities that contribute to its pharmacological profile.

Myosin Light Chain Kinase Inhibition Studies

Studies have indicated that cicletanine inhibits calmodulin-activated myosin light chain kinase (MLCK) nih.gov. This inhibitory effect occurs at relatively high concentrations, approximately 1 mM nih.gov. Myosin light chain kinase plays a crucial role in smooth muscle contraction through the phosphorylation of myosin light chains mdpi.comresearchgate.net. The inhibition of MLCK by cicletanine is relevant given the enzyme's involvement in processes such as tissue barrier dysfunction and cell motility google.com. In addition to MLCK, cicletanine has also been shown to inhibit protein kinase C (PKC) nih.govnih.govmdpi.comnih.govgoogle.com.

Investigations into Antioxidant Properties

Cicletanine possesses notable antioxidant properties google.comoup.comnih.govnih.govoup.comtandfonline.compatsnap.com. In vitro investigations have demonstrated its capacity to eradicate stable free radicals, such as α,α-diphenyl-β-picrylhydrazyl (DPPH) oup.comnih.gov. It has been observed to decrease lipid peroxidation in rat brain homogenate and in a xanthine-xanthine oxidase (X-XOD) superoxide (B77818) generating system oup.comnih.gov. Furthermore, cicletanine attenuated the inhibition of prostacyclin (PGI2) synthase activity by 15-hydroperoxyarachidonate (15HPETE) oup.comnih.gov. While it did not exhibit superoxide dismutase-like activity in the X-XOD system, these findings suggest that cicletanine primarily acts as a hydroxyl radical scavenger oup.comnih.gov. Beyond these effects, cicletanine has also been shown to stimulate nitric oxide release and scavenge superoxide in endothelial cells, with this scavenging activity occurring at nanomolar levels nih.gov. These antioxidant effects are believed to contribute to its protective actions against tissue injury, including the reduction of oxidized low-density lipoprotein (oxLDL) tandfonline.com.

Table 2: Cicletanine's Antioxidant Activities

| Antioxidant Activity | Experimental System | Key Findings | Citation |

| Free Radical Scavenging | DPPH radical assay | Eradicated stable DPPH radical | oup.comnih.gov |

| Lipid Peroxidation Inhibition | Rat brain homogenate, Xanthine-xanthine oxidase (X-XOD) system | Decreased lipid peroxidation | oup.comnih.gov |

| PGI2 Synthase Protection | 15HPETE-induced inhibition | Attenuated inhibition of PGI2 synthase activity | oup.comnih.gov |

| Superoxide Scavenging | Endothelial cells | Potent scavenger of O2- at nanomolar level | nih.gov |

| Hydroxyl Radical Scavenging | X-XOD system | Behaves primarily as a hydroxyl radical scavenger | oup.comnih.gov |

Preclinical Pharmacological Investigations of S Cicletanine in Experimental Models

In Vivo Animal Model Research

Metabolic Studies in Animal Models

Preclinical studies have explored the effects of Cicletanine (B1663374) on various metabolic parameters in animal models, particularly focusing on glucose, insulin (B600854), and lipid metabolism.

Research on Glucose and Insulin Metabolism in Experimental Animal Models

In studies involving streptozotocin-diabetic rats, Cicletanine did not influence urinary or blood glucose concentrations at the tested doses. nih.govoup.comThis suggests that its beneficial effects in diabetic models may not stem from direct glucose-lowering actions.

While the majority of the research analyzed does not distinguish (S)-Cicletanine from Cicletanine, a few studies specifically mention the insulin sensitivity effect of (S)-Cicletanine. nih.gov However, Cicletanine has demonstrated an impact on insulin sensitivity. Oral administration of Cicletanine at doses of 10 and 30 mg/kg significantly increased whole-body insulin sensitivity and peripheral deoxyglucose (DOG) uptake in both healthy and hypercholesterolemic rabbits. nih.govThis insulin-sensitizing effect was observed to be dependent on the functional integrity of hepatic sensory nerves, as it was not present in rabbits with neurogenic insulin resistance. nih.govWhile the 10 mg/kg dose did not alter cardiac or vascular tissue nitric oxide (NO), cyclic guanosine (B1672433) monophosphate (cGMP), or cyclic adenosine (B11128) monophosphate (cAMP) concentrations, the 30 mg/kg dose significantly increased tissue NO and cGMP levels, indicating activation of the NO-cGMP pathway at higher concentrations. nih.govThis suggests that Cicletanine can achieve insulin-sensitizing effects at doses lower than those required to activate the NO-cGMP pathway in the cardiovascular system. nih.govThe research indicates that the (S)-enantiomer has the ability to promote insulin sensitivity and the increase in peripheral deoxyglucose.

Research on isolated rat pancreas using a perfusion technique indicated that Cicletanine, at concentrations within the therapeutic range (0.5 µg/mL and 5.0 µg/mL), did not suppress insulin release. sma.org.sgnih.govHowever, at significantly higher concentrations (50 µg/mL), exceeding ten times its therapeutic levels, Cicletanine began to suppress insulin release. sma.org.sgnih.gov Beyond glucose and insulin, Cicletanine has also shown effects on lipid metabolism. High-dose Cicletanine treatment in Dahl salt-sensitive rats significantly reduced low-density lipoprotein (LDL) cholesterol levels and increased high-density lipoprotein (HDL) cholesterol concentrations. tandfonline.comNotably, this treatment did not alter the concentrations of free fatty acids. tandfonline.comThis suggests that Cicletanine's renal protective effects in these models might be partly attributed to its influence on lipid profiles, independent of blood pressure reduction. tandfonline.com Cicletanine is also considered a potential therapeutic agent for diabetic complications due to its inhibitory effect on the beta isoform of protein kinase C (PKC), an action demonstrated to be effective in animal models of diabetes. google.comgoogle.comTable 1: Metabolic Effects of Cicletanine in Animal Models

| Parameter | Animal Model | Cicletanine Effect | Reference |

| Blood Glucose | Streptozotocin-diabetic Rats | No significant effect. | nih.govoup.com |

| Urinary Glucose | Streptozotocin-diabetic Rats | No significant effect. | nih.govoup.com |

| Insulin Sensitivity | Healthy and Hypercholesterolemic Rabbits | Increased (10 mg/kg: +10% DOG uptake; 30 mg/kg: +25% DOG uptake); requires hepatic sensory nerves. | nih.gov |

| Insulin Release | Isolated Rat Pancreas | No suppression at therapeutic doses (0.5-5.0 µg/mL); suppressed at 50 µg/mL. | sma.org.sgnih.gov |

| LDL Cholesterol | Dahl Salt-Sensitive Rats | Significantly reduced. | tandfonline.com |

| HDL Cholesterol | Dahl Salt-Sensitive Rats | Significantly increased. | tandfonline.com |

| Free Fatty Acids | Dahl Salt-Sensitive Rats | No significant change. | tandfonline.com |

Central Nervous System and Behavioral Research in Animal Models

Research indicates that Cicletanine has no sedative effects. nih.govThese findings were observed in behavioral studies across multiple species, including mice, rats, and primates (Macaca fascicularis), even at high doses. nih.govGeneral pharmacological studies further corroborated the central nervous system's tolerance to Cicletanine. nih.gov Cicletanine is also recognized for its high affinity for lipids and its ability to cross the blood-brain barrier, making it potentially suitable for treating neurological conditions. google.comncats.ioIt has been suggested as a therapeutic option for conditions such as Alzheimer's dementia, premature dementia linked to Trisomy 21, Huntington's disease, amyotrophic lateral sclerosis (ALS), Parkinson's disease, central nervous system (CNS) Lupus, multiple sclerosis, and vascular dementia. google.comncats.io Additional research in young spontaneously hypertensive rats (SHR) revealed that Cicletanine inhibits the salt-induced increase in mean blood pressure, potentially due to suppressing enhanced sympathetic nerve activity. oup.comSalt loading increased plasma norepinephrine (B1679862) (NE) levels, and Cicletanine prevented this increase, indicating an interaction with the sympathetic nervous system. oup.comFurthermore, the hypotensive effect of hexamethonium, a ganglionic blocker, was suppressed in salt-loaded SHR treated with Cicletanine. oup.comTable 2: Summary of Central Nervous System Effects of Cicletanine

| Parameter | Animal Model | Cicletanine Effect | Reference |

| Sedative Effect | Mice, Rats, Macaca fascicularis | No sedative effects observed at high doses. | nih.gov |

| BBB Penetration | Not specified | High affinity for lipids, crosses the blood-brain barrier. | google.comncats.io |

| Potential Therapeutic Applications | Not specified | Suggested for Alzheimer's, Huntington's, ALS, Parkinson's, MS, vascular dementia, etc. | google.comncats.io |

| Sympathetic Nervous System | Young Spontaneously Hypertensive Rats | Inhibits salt-induced BP rise; blocks NE increase. | oup.com |

Organ-Specific Protective Effects in Animal Models (e.g., Liver in portal hypertension models)

Preclinical studies have consistently demonstrated organ-protective effects with Cicletanine, particularly in renal and vascular systems. These studies provide evidence of its potential therapeutic benefit in various pathological conditions.

Renal Protection

Cicletanine has shown significant renal-protective effects in multiple experimental models, primarily independent of its blood pressure-lowering effects, indicating a direct renoprotective mechanism.

In streptozotocin-diabetic rats and spontaneously hypertensive rats (SHR) with diabetes, Cicletanine demonstrated a dose-dependent decrease in urinary albumin excretion. nih.govoup.comresearchgate.netThis renoprotective effect was independent of improvements in diabetes control or blood pressure reduction. nih.govoup.comresearchgate.netFurthermore, in these models, Cicletanine protected against increases in focal glomerular sclerosis and normalized altered creatinine (B1669602) clearance in diabetic SHR. nih.govoup.comresearchgate.netProposed mechanisms for these renal protective effects include the reduction of intraglomerular capillary pressure, stimulation of prostacyclin (PGI2) generation, and the elimination of free radicals. nih.govoup.comresearchgate.net In studies using Dahl salt-sensitive (Dahl-S) rats, a model of hypertension, Cicletanine ameliorated the development of hypertension and conferred protection to both the cardiovascular and renal systems. nih.govCicletanine treatment significantly reduced proteinuria and increased the glomerular filtration rate. nih.govIn morphological investigations, the treatment showed improvements in glomerulosclerosis, renal tubular damage, and intrarenal arterial injury. nih.gov This was linked to an increase in urinary prostacyclin (PGI2) excretion.

In Dahl salt-sensitive rats with hypertension, high-dose Cicletanine significantly decreased glomerulosclerosis score and proteinuria, an effect that was independent of its blood pressure-lowering action. tandfonline.comThis observation, along with the studies involving Dahl salt-sensitive rats with hypertension, underlines a mechanism independent of blood pressure control as the primary driver of renal protection. Additional research found that Cicletanine treatment in Dahl salt-sensitive rats with hypertension improved renal function, even at subdepressor doses. ahajournals.org Furthermore, (-)-Cicletanine showed a selective inhibition of pressor responses mediated by Angiotensin II (AII) receptor stimulation in the rat kidney vascular bed. oup.com This action supports its potential for renal protection in SHR-SP and Dahl salt-sensitive models, offering further insight into the protective mechanism.

Table 3: Renal Protective Effects of Cicletanine in Animal Models

| Parameter | Animal Model | Cicletanine Effect | Reference |

| Urinary Albumin Excretion | Streptozotocin-diabetic Rats, SHR with Diabetes | Dose-dependent decrease in urinary albumin excretion. | nih.govoup.comresearchgate.net |

| Glomerular Sclerosis | Streptozotocin-diabetic Rats, SHR with Diabetes | Protected against increases; normalized in diabetic SHR. | nih.govoup.comresearchgate.net |

| Creatinine Clearance | Streptozotocin-diabetic Rats, SHR with Diabetes | Normalized creatinine clearance. | nih.govoup.comresearchgate.net |

| Proteinuria | Dahl Salt-Sensitive Rats | Decreased. | tandfonline.comnih.gov |

| Glomerular Filtration Rate (GFR) | Dahl Salt-Sensitive Rats | Increased. | nih.gov |

| Glomerulosclerosis Score | Dahl Salt-Sensitive Rats | Decreased. | tandfonline.com |

| Renal Tubular Damage & Intrarenal Arterial Injury | Dahl Salt-Sensitive Rats | Improved. | nih.gov |

Vascular Protection

Cicletanine has demonstrated protective effects on the vascular system in multiple animal models, contributing to improved vascular function and integrity.

In stroke-prone spontaneously hypertensive rats (SHR-SP), Cicletanine showed protective effects on the vascular walls of capillaries and small arteries in several organs, including the brain, kidney, heart, and choroid. nih.gov Histological and ultrastructural analyses

Advanced Research Methodologies and Analytical Techniques for S Cicletanine Studies

Biochemical and Biophysical Assays for Enzyme Activity and Protein-Ligand Interactions

To understand the pharmacological effects of (S)-Cicletanine, researchers employ various biochemical and biophysical assays to study its interaction with specific proteins and its effect on enzyme activity. The vasodilating effect of cicletanine (B1663374) is thought to involve multiple mechanisms, including the stimulation of prostaglandin (B15479496) synthesis, inhibition of cyclic GMP phosphodiesterases, and modulation of ion channels. nih.gov Additionally, it has been shown to inhibit myosin light chain kinase and protein kinase C. nih.gov

Biochemical assays are crucial for quantifying the impact of (S)-Cicletanine on these enzymatic processes. These assays typically measure the rate of an enzyme-catalyzed reaction in the presence and absence of the compound. For instance, kinase activity assays can be performed to measure the phosphorylation of a substrate, while phosphodiesterase activity can be monitored by measuring the hydrolysis of cyclic GMP.

Biophysical techniques provide detailed insights into the direct binding events between (S)-Cicletanine and its target proteins. nih.gov These methods are essential for confirming direct interactions and characterizing the binding affinity and kinetics.

Table 1: Biophysical Methods for Studying (S)-Cicletanine-Protein Interactions

| Technique | Principle | Information Gained | Application to (S)-Cicletanine Research |

|---|---|---|---|

| Isothermal Titration Calorimetry (ITC) | Measures the heat released or absorbed during a binding event. | Binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS). | Directly measuring the thermodynamic parameters of (S)-Cicletanine binding to target enzymes like protein kinase C. |

| Surface Plasmon Resonance (SPR) | Detects changes in the refractive index at the surface of a sensor chip as a ligand binds to an immobilized protein. | Real-time kinetics of binding and dissociation (kon, koff), and binding affinity (Kd). | Analyzing the real-time interaction between (S)-Cicletanine and potential receptor targets. nih.gov |

| Fluorescence Polarization (FP) | Measures the change in the polarization of fluorescent light when a small fluorescently-labeled molecule binds to a larger protein. | Binding affinity and for use in competitive binding assays. | High-throughput screening of (S)-Cicletanine analogues for their ability to bind to a specific target. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Observes changes in the magnetic properties of atomic nuclei upon ligand binding. | Identification of the ligand binding site on the protein and structural changes upon binding. | Detailed structural analysis of the interaction between (S)-Cicletanine and its protein targets. |

Molecular and Cell Biology Techniques for Pathway Elucidation and Gene Expression Analysis

To elucidate the cellular pathways modulated by (S)-Cicletanine, molecular and cell biology techniques are indispensable. These methods allow researchers to move beyond isolated protein interactions and study the compound's effects within the complex environment of a living cell.

Gene expression analysis is a powerful tool to understand how (S)-Cicletanine may alter cellular function at the transcriptional level. By measuring the levels of messenger RNA (mRNA), scientists can identify which genes are up- or down-regulated following treatment with the compound. nih.govnih.gov

Quantitative Polymerase Chain Reaction (qPCR): This technique is used to quantify the expression of specific genes of interest. For example, researchers could use qPCR to measure changes in the mRNA levels of genes involved in prostaglandin synthesis or nitric oxide signaling pathways in vascular endothelial cells treated with (S)-Cicletanine.

DNA Microarrays: This technology allows for the simultaneous monitoring of the expression levels of thousands of genes. nih.govpurdue.edu A microarray experiment could reveal broad transcriptional changes induced by (S)-Cicletanine, potentially uncovering novel pathways affected by the drug. nih.govscispace.com This high-throughput approach is valuable for generating new hypotheses about the compound's mechanism of action. nih.gov

Pathway elucidation also involves studying the activity of signaling proteins within the cell. Techniques like Western blotting can be used to measure the phosphorylation status of key signaling molecules, providing a direct readout of pathway activation or inhibition in response to (S)-Cicletanine.

Chromatographic Methods for Compound Analysis and Metabolite Profiling

Chromatographic techniques are fundamental for the analysis of (S)-Cicletanine, enabling its separation, quantification, and the specific analysis of its enantiomers.

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the determination of cicletanine in biological samples, such as plasma. nih.govnih.gov This method is valued for its sensitivity and reproducibility in quantifying drug concentrations. nih.govthermofisher.com In a typical application, cicletanine is extracted from the plasma, and the extract is then injected into the HPLC system for separation and detection, often by ultraviolet (UV) absorbance. nih.gov HPLC is essential for pharmacokinetic studies, which examine the absorption, distribution, metabolism, and excretion of the drug.

Micellar Electrokinetic Chromatography (MEKC) for Enantiomeric Separation

Since cicletanine is a chiral molecule, separating its enantiomers, (S)-(+)-Cicletanine and (R)-(-)-Cicletanine, is critical for understanding their individual pharmacological properties. Micellar Electrokinetic Chromatography (MEKC), a mode of capillary electrophoresis, is a powerful technique for this purpose. nih.govbohrium.com

MEKC has been successfully applied to the enantiomeric separation of cicletanine. researchgate.net One established method uses a run buffer containing 100 mM sodium borate (B1201080) and 50 mM sodium dodecyl sulfate (B86663) (SDS) at a pH of 8.5. researchgate.net In other applications, chiral selectors like gamma-cyclodextrins are added to the buffer to facilitate the separation of the S(+) and R(-) enantiomers in plasma samples. nih.gov MEKC offers a valuable alternative to HPLC, in some cases providing a faster analysis time. nih.gov

Table 2: Comparison of HPLC and HPCE (MEKC) for Cicletanine Analysis in Plasma

| Parameter | High-Performance Liquid Chromatography (HPLC) | High-Performance Capillary Electrophoresis (HPCE/MEKC) | Reference |

|---|---|---|---|

| Principle | Separation based on partitioning between a stationary phase and a liquid mobile phase. | Separation in a capillary based on differential partitioning between an aqueous buffer and a micellar phase under an electric field. | nih.gov |

| Within-Run Precision (RSD) | 1.6% to 7.8% | 6.4% to 11.1% | nih.gov |

| Accuracy (Relative Error) | 0.02% to 3.25% | 0.21% to 2.90% | nih.gov |

| Analysis Time | Standard | Less than half the time of the compared HPLC method | nih.gov |

| Primary Application | Quantification of total cicletanine in plasma. | Quantification of total cicletanine and specific enantiomeric separation. | nih.govnih.gov |

Spectroscopic Techniques for Structural Analysis in Research Contexts

Spectroscopic methods are essential for the structural elucidation and confirmation of the chemical identity of (S)-Cicletanine. taylorandfrancis.commdpi.com These techniques are used to verify the structure of the synthesized compound and ensure its purity, which is a prerequisite for any biological or analytical study.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are primary tools for determining the carbon-hydrogen framework of the molecule. Advanced NMR techniques can establish connectivity and stereochemistry, confirming that the correct enantiomer has been synthesized or isolated.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the (S)-Cicletanine molecule, such as O-H (hydroxyl) and C-O (ether) bonds, by measuring their characteristic vibration frequencies.

Mass Spectrometry (MS): High-resolution mass spectrometry provides a highly accurate measurement of the molecular weight of (S)-Cicletanine, allowing for the determination of its elemental formula. nih.gov

Together, these spectroscopic techniques provide a comprehensive characterization of the molecular structure of (S)-Cicletanine, ensuring the integrity of the compound used in research. taylorandfrancis.com

Mass Spectrometry in Metabolomics and Proteomics Research

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is a cornerstone technology for modern metabolomics and proteomics research, offering deep insights into the biological effects of (S)-Cicletanine. nih.gov

In metabolomics , LC-MS is used to perform metabolite profiling, which involves the comprehensive analysis of small molecules in a biological sample. nih.gov This approach is critical for identifying the metabolic products of (S)-Cicletanine after administration. For example, the salidiuretic activity of cicletanine is attributed to its sulfoconjugated metabolite. nih.gov Untargeted metabolomics studies can compare the metabolic profiles of biological fluids (like plasma or urine) before and after treatment with (S)-Cicletanine to discover both expected and unexpected metabolites and to understand its impact on endogenous metabolic pathways. nih.govnih.govijpras.com

In proteomics , MS-based techniques are used to study the proteome—the entire set of proteins expressed by a cell or tissue. Quantitative proteomics can be employed to investigate how (S)-Cicletanine treatment alters protein expression levels in target cells, such as vascular smooth muscle or endothelial cells. mdpi.com This could reveal, for example, changes in the expression of proteins involved in vasodilation, inflammation, or cellular stress responses. nih.govmdpi.com Such studies can help to build a more complete picture of the mechanism of action of (S)-Cicletanine by identifying the downstream protein networks it modulates. mdpi.com

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| (S)-Cicletanine |

| (S)-(+)-Cicletanine |

| (R)-(-)-Cicletanine |

| Sodium dodecyl sulfate |

| Gamma-cyclodextrin |

In Vivo Imaging Techniques for Preclinical Pharmacological Assessment

The preclinical evaluation of novel therapeutic agents like (S)-Cicletanine is greatly enhanced by the use of non-invasive, in vivo imaging techniques. These methods allow for the longitudinal study of drug distribution, target engagement, and pharmacodynamic effects within a living organism, providing crucial data that can bridge the gap between in vitro findings and clinical applications. While specific in vivo imaging studies focused exclusively on (S)-Cicletanine are not extensively documented in publicly available literature, the established pharmacological profile of Cicletanine allows for the extrapolation of how advanced imaging modalities could be powerfully applied to elucidate the specific actions of its (S)-enantiomer.

In vivo imaging encompasses a range of modalities, including those that provide anatomical detail, such as magnetic resonance imaging (MRI) and computed tomography (CT), and those that offer functional and molecular insights, like positron emission tomography (PET) and single-photon emission computed tomography (SPECT). wikipedia.org Optical imaging techniques, which include fluorescence and bioluminescence, are also pivotal in preclinical research for visualizing biological processes at the molecular level. chematech-mdt.com The application of these techniques could provide a deeper understanding of the cardiovascular and renal effects of (S)-Cicletanine.

Potential Applications of In Vivo Imaging for (S)-Cicletanine Preclinical Assessment:

The known mechanisms of action for the racemic mixture of Cicletanine, which include vasorelaxant, natriuretic, and diuretic properties, offer several avenues for investigation using in vivo imaging. nih.gov These effects are linked to the stimulation of nitric oxide and prostaglandin synthesis, as well as interactions with ion channels. nih.govnih.govoup.comnih.gov

Cardiovascular Imaging: Given Cicletanine's role as a vasorelaxant, high-resolution MRI and contrast-enhanced ultrasound could be employed to assess changes in vascular tone, blood flow, and cardiac function in animal models of hypertension. For instance, MRI could visualize the dilation of peripheral arteries in response to (S)-Cicletanine administration. The stimulation of nitric oxide, a key mediator of vasodilation, could potentially be imaged indirectly. nih.govkarger.com For example, MRI techniques sensitive to blood oxygenation level-dependent (BOLD) contrast or specific nitric oxide-sensitive contrast agents could provide insights into the localized vascular effects of the compound. scmr.org

Renal Function and Biodistribution: To understand the natriuretic and diuretic effects of (S)-Cicletanine, imaging techniques such as dynamic contrast-enhanced MRI (DCE-MRI) or SPECT/PET imaging with renal-specific radiotracers could be utilized. These methods can quantify renal blood flow, glomerular filtration rate, and tubular secretion, offering a dynamic view of how (S)-Cicletanine impacts kidney function. Furthermore, radiolabeling (S)-Cicletanine would enable PET or SPECT studies to determine its whole-body biodistribution, accumulation in target organs like the kidneys and vasculature, and clearance kinetics.

Molecular and Cellular Imaging: Optical imaging techniques, using fluorescent or bioluminescent reporters, could be applied in transgenic animal models to study the downstream cellular signaling pathways affected by (S)-Cicletanine. For example, reporters for cyclic GMP (a downstream target of nitric oxide) or calcium indicators could visualize the molecular consequences of (S)-Cicletanine's interaction with its targets in real-time. nih.govmdpi.com Two-photon microscopy could even allow for the visualization of these processes at the single-cell level within the intact microvasculature.

Hypothetical Research Findings and Data Representation:

In the absence of direct studies, we can postulate the nature of findings that could be generated from such in vivo imaging investigations. The following interactive table illustrates the type of data that could be collected and analyzed from a hypothetical preclinical study using various imaging modalities to assess the pharmacological effects of (S)-Cicletanine.

Hypothetical In Vivo Imaging Data for (S)-Cicletanine

| Imaging Modality | Assessed Parameter | Hypothetical Finding with (S)-Cicletanine | Potential Significance |

|---|---|---|---|

| Contrast-Enhanced MRI | Arterial Diameter | Significant increase in femoral artery diameter post-administration. | Direct evidence of in vivo vasorelaxant effects. |

| PET with 18F-FDG | Glucose metabolism in vascular tissue | Altered metabolic activity in aortic tissue, potentially reflecting changes in endothelial cell function. | Insight into the metabolic impact of (S)-Cicletanine on the vasculature. |

| SPECT with 99mTc-DTPA | Glomerular Filtration Rate (GFR) | Transient increase in GFR followed by a return to baseline. | Quantification of the diuretic and renal hemodynamic effects. |

| Bioluminescence Imaging | eNOS promoter activity in transgenic mice | Increased light emission in vascular beds, indicating upregulation of endothelial nitric oxide synthase expression. | Visualization of a key mechanism of action (NO stimulation). |

| Two-Photon Microscopy | Intracellular Calcium in smooth muscle cells | Modulation of calcium signaling in vascular smooth muscle cells. | Cellular-level confirmation of its effect on ion channels. |

While these applications are currently speculative for (S)-Cicletanine, they underscore the immense potential of in vivo imaging to provide a comprehensive preclinical pharmacological assessment. Such studies would be invaluable in confirming the mechanisms of action, optimizing therapeutic strategies, and accelerating the clinical translation of this compound.

Future Directions and Emerging Research Avenues for S Cicletanine

Identification and Validation of Novel Molecular Targets

The current understanding of cicletanine's molecular interactions suggests several known pathways, yet the identification and validation of novel, previously unrecognized molecular targets represent a crucial avenue for future research rsc.orgnih.govopenaccessjournals.com. The observation that cicletanine (B1663374) may improve insulin (B600854) sensitivity via PKC inhibition suggests a potential for broader metabolic applications, warranting further investigation into its interaction with components of insulin signaling pathways google.comgoogle.com.

Emerging research could employ advanced computational approaches, such as network-based drug target identification and repurposing methodologies, to predict and prioritize new protein or nucleic acid targets rsc.orgnih.gov. Subsequent experimental validation using techniques like affinity chromatography, thermal proteome profiling, and CRISPR-Cas9 screening would be essential to confirm these predicted interactions and understand their functional significance. Such studies could uncover novel therapeutic applications for (S)-Cicletanine beyond its established roles in hypertension.

Development of Advanced Preclinical Models for Specific Biological Investigations

Preclinical research on cicletanine has historically utilized various animal models, including hypertensive/atherosclerotic rabbits, stroke-prone spontaneously hypertensive rats (SHR-SP), and bile duct-ligated mice for portal hypertension nih.govnih.govnih.govresearchgate.netresearchgate.net. While these models have provided valuable insights, the development and utilization of more advanced and physiologically relevant preclinical models are critical for a deeper understanding of (S)-Cicletanine's therapeutic potential.

Future investigations should prioritize:

Humanized animal models: To better mimic human disease pathologies and predict clinical outcomes, especially for complex conditions like salt-sensitive hypertension or endothelial dysfunction.

Organ-on-a-chip and 3D cell culture systems: These in vitro models offer more physiologically accurate environments than traditional 2D cultures, allowing for detailed studies of cellular and tissue responses to (S)-Cicletanine in a controlled manner, reducing the need for extensive animal testing.

Disease-specific models: Tailored models that precisely replicate the molecular and cellular dysfunctions targeted by (S)-Cicletanine, such as specific models of renal injury, pulmonary arterial hypertension, or metabolic syndrome, would enable more focused and precise investigations into its therapeutic efficacy and underlying mechanisms openaccessjournals.com. For instance, despite a Phase II study for pulmonary arterial hypertension being terminated due to lack of clinical efficacy, its ability to activate vascular NO activity and reduce mean pulmonary artery pressure in some models suggests further investigation in more refined models might be warranted openaccessjournals.com.

Structure-Activity Relationship (SAR) Studies for Derivatization and Analog Discovery

Cicletanine exists as a racemic mixture of two enantiomers, (-)-cicletanine and (+)-cicletanine, which exhibit distinct pharmacological contributions google.comgoogle.comoup.com. Specifically, the (-)-enantiomer is primarily responsible for vasorelaxant and cardioprotective activities, demonstrating more potent reduction of vascular reactivity to angiotensin II (AII) and vasopressin (AVP), particularly in kidney vascular beds google.comgoogle.comoup.com. The renal component of its antihypertensive action is thought to be mediated by the (+)-cicletanine sulfate (B86663) metabolite google.comgoogle.comoup.com.

These inherent enantiomeric differences underscore the critical need for comprehensive Structure-Activity Relationship (SAR) studies focusing on (S)-Cicletanine and its derivatives. Future research should aim to:

Optimize enantiomeric purity: Develop more efficient and cost-effective methods for the enantioselective synthesis of (S)-Cicletanine to ensure high purity for targeted pharmacological studies.

Identify key pharmacophores: Systematically modify the chemical structure of (S)-Cicletanine to pinpoint the specific functional groups or structural motifs responsible for its desired biological activities, particularly its vasorelaxant and cardioprotective effects.

Design novel analogs: Synthesize and evaluate a library of (S)-Cicletanine analogs with improved potency, selectivity for specific targets, and favorable pharmacokinetic properties. This could lead to the development of next-generation compounds with enhanced therapeutic profiles and reduced off-target effects.

Comprehensive Mapping of Enantioselective Pharmacological Profiles and Signaling Cascades

The distinct pharmacological contributions of the (S)- and (R)-enantiomers of cicletanine necessitate a comprehensive mapping of their individual pharmacological profiles and the signaling cascades they modulate. While some studies have indicated that S-cicletanine and R-cicletanine can both increase eNOS activity and NO production, further detailed comparative analyses are needed nih.gov.

Future research should focus on:

Differential target engagement: Precisely identify and quantify the binding affinities and functional consequences of (S)-Cicletanine and its (R)-enantiomer at various molecular targets. This would involve high-throughput screening and biophysical assays.

Enantioselective signaling pathways: Investigate how each enantiomer differentially activates or inhibits specific intracellular signaling pathways, such as those involving Akt, MAP kinase/Erk, and protein kinase G (PKG), which are known to be influenced by cicletanine nih.govnih.govresearchgate.netnih.gov.

Stereoselective therapeutic applications: Explore potential therapeutic applications where the unique pharmacological profile of (S)-Cicletanine offers a distinct advantage over the racemic mixture or the (R)-enantiomer, leading to more targeted and personalized therapeutic strategies. This could include specific cardiovascular conditions or other disease states where its unique actions are particularly beneficial.

These future research directions collectively aim to unlock the full therapeutic potential of (S)-Cicletanine, transforming current understanding into novel and more effective clinical applications.

Q & A

What FINER criteria apply to formulating research questions on (S)-Cicletanine’s cardioprotective mechanisms?

- Methodological Answer :

- Feasible : Use isolated Langendorff heart preparations to measure infarct size.

- Interesting : Focus on mitochondrial KATP channel modulation.

- Novel : Compare (S)-Cicletanine to classical KATP openers (e.g., nicorandil).

- Ethical : Adhere to ARRIVE guidelines for animal studies.

- Relevant : Align with WHO priorities on antihypertensive drug development .

Guidelines for Reproducibility

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.